3-amino-N-(3-chloro-2-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound, referred to herein as the target compound, is a thieno[2,3-b]quinoline derivative with a 3-chloro-2-methylphenyl carboxamide substituent and an ethyl group at the 6-position. It has demonstrated potent anticancer activity, particularly against breast cancer cell lines (MDA-MB-231 and MDA-MB-453), with cytotoxicity achieved at 5 µM after 4 hours of treatment. The compound induces apoptosis and reduces the cancer stem cell (CSC) subpopulation by modulating glycosphingolipid (GSL) expression, including increased IV6Neu5Ac-nLc4Cer and GM3 gangliosides . Its molecular weight (385.867 g/mol) aligns with optimal drug development criteria, balancing bioavailability and target specificity .
Properties
IUPAC Name |
3-amino-N-(3-chloro-2-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-3-12-7-8-17-13(9-12)10-14-18(23)19(27-21(14)25-17)20(26)24-16-6-4-5-15(22)11(16)2/h4-6,10,12H,3,7-9,23H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPGHQGBJHONEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C(=CC=C4)Cl)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It shares structural similarities withTolfenamic Acid , a known non-steroidal anti-inflammatory drug (NSAID) . NSAIDs typically target enzymes like cyclooxygenases (COX) , which are involved in the production of prostaglandins, compounds that play a key role in inflammation and pain.
Mode of Action
This means it could potentially prevent the conversion of arachidonic acid to cyclic endoperoxides, precursors of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound, due to its potential COX inhibitory activity, could affect the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and fever. By inhibiting COX, the compound could reduce the production of these prostaglandins, leading to anti-inflammatory and analgesic effects.
Pharmacokinetics
For instance, the compound’s solubility in organic solvents and its stability in air and light could impact its absorption and distribution in the body.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential role as a COX inhibitor. This could be beneficial in conditions where inflammation and pain are prevalent, such as arthritis or acute injury.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by exposure to light and heat Additionally, the presence of other substances, such as proteins or lipids, could influence the compound’s distribution and action within the body
Biological Activity
The compound 3-amino-N-(3-chloro-2-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 625370-13-0) is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thienoquinoline backbone, which is often associated with various biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H22ClN3OS
- Molecular Weight : 399.93688 g/mol
- LogP : 4.2281 (indicating lipophilicity)
- Polar Surface Area : 56.63 Ų
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of amino and carboxamide functional groups enhances its reactivity and binding affinity:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound has shown potential in modulating receptor activity, possibly influencing neurotransmitter systems.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Antibacterial Efficacy
In a comparative study against standard antibiotics (ciprofloxacin and ampicillin), the compound demonstrated superior efficacy in inhibiting the growth of E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of the controls, indicating strong antibacterial properties.
Case Study 2: Cytotoxicity in Cancer Cells
Research involving human cancer cell lines revealed that the compound exhibits selective cytotoxicity. In vitro assays showed that it effectively reduced cell viability at concentrations as low as 5 µM, suggesting its potential as a therapeutic agent in oncology.
Case Study 3: Neuroprotective Properties
The ability of the compound to induce neurite outgrowth in PC12 cells points to its neuroprotective potential. This effect was observed even in NGF-insensitive clones, indicating a unique mechanism that could be harnessed for neurodegenerative disease therapies.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-amino-N-(3-chloro-2-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit anticancer properties. The thienoquinoline core is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Case Study : A study demonstrated that derivatives of thienoquinoline showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes and inhibit essential metabolic processes.
Case Study : In vitro tests revealed that the compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Study : Research involving animal models of Alzheimer's disease indicated that administration of the compound led to reduced neuroinflammation and improved cognitive function. The proposed mechanism includes the modulation of oxidative stress pathways.
Pharmacological Insights
The pharmacokinetics of this compound is crucial for its therapeutic potential. Studies have focused on:
- Absorption : The compound shows good oral bioavailability due to its lipophilic nature.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination from the body.
Toxicology
Toxicological assessments are essential for understanding the safety profile of the compound. Current data indicate a low toxicity profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Carboxamide Group
The aryl carboxamide moiety is critical for biological activity. Key analogs and their properties are summarized below:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 3-chloro-2-methylphenyl group in the target compound balances lipophilicity and steric effects, optimizing receptor interaction. Trimethoxy substituents () may improve solubility but reduce membrane permeability .
- Naphthyl vs. Chloro-Methyl : The naphthyl analog’s lower potency highlights the importance of chloro-methyl positioning for cytotoxicity .
Modifications to the Thienoquinoline Core
The ethyl group at the 6-position and the tetrahydrothienoquinoline scaffold are conserved in most analogs.
Table 2: Core Modifications and Activity
Key Observations :
- Ethyl Group : The 6-ethyl group in the target compound contributes to lipophilicity, aiding cellular uptake .
- Core Heterocycle: Replacement of the thienoquinoline with a triazine-quinoline hybrid () shifts activity from anticancer to antimicrobial, underscoring the scaffold’s role in target specificity .
Molecular Weight and Drug-Likeness
The target compound’s molecular weight (385.867 g/mol) falls within the ideal range (300–500 g/mol) for oral bioavailability. Analogs with lower weights (e.g., 341.404 g/mol in ) may exhibit improved absorption but require validation .
Preparation Methods
S-Alkylation and Cyclization
A mixture of 2-chloroacetamide derivatives and 3-aminothiophene-carboxamide intermediates undergoes base-mediated S-alkylation. For example, treatment with 10% aqueous KOH at room temperature generates a thioether intermediate, which cyclizes under thermal or basic conditions to form the tetrahydrothienoquinoline core. Key parameters include:
| Parameter | Optimal Condition | Yield Range | Source |
|---|---|---|---|
| Base | 10% KOH | 67–84% | |
| Solvent | Ethanol/Water | — | |
| Temperature | Room temperature | — |
Cyclization is confirmed via NMR by the disappearance of thiophene protons at δ 6.8–7.5 ppm and emergence of quinoline protons at δ 2.5–3.5 ppm (tetrahydro ring).
Carboxamide Linkage Formation
The N-(3-chloro-2-methylphenyl)carboxamide group is installed via amide coupling between the quinoline-2-carboxylic acid derivative and 3-chloro-2-methylaniline .
Activation and Coupling
The carboxylic acid is activated using thionyl chloride (SOCl) to form the acid chloride, which reacts with the aniline derivative in dichloromethane (DCM) under inert conditions:
Synthesis of 3-Chloro-2-Methylaniline Intermediate
The 3-chloro-2-methylaniline moiety is prepared via nitration-reduction or direct substitution .
Nitration-Reduction Pathway
m-Chlorotoluene is nitrated using HNO in acetic acid , followed by catalytic hydrogenation with Pd/C to yield 3-chloro-2-methylaniline:
Oxidation and Purification
Final oxidation steps ensure the tetrahydroquinoline ring’s stability. NaOCl in 1,4-dioxane selectively oxidizes sulfur-containing intermediates without degrading the ethyl or carboxamide groups.
Hypochlorite-Mediated Oxidation
Treatment with 10% NaOCl in dioxane at room temperature for 3–8 hours removes residual impurities and stabilizes the thienoquinoline system:
Challenges and Optimization
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including cyclization, amidation, and functional group modifications. Key steps may include:
- Thienoquinoline core formation : Cyclocondensation of ethyl 3-aminothiophene-2-carboxylate derivatives with cyclohexanone under acidic conditions .
- Carboxamide coupling : Reacting the intermediate acid chloride with 3-chloro-2-methylaniline in dry dichloromethane (DCM) using a coupling agent like EDCI/HOBt .
- Ethyl group introduction : Alkylation at the 6-position using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Critical Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (reflux) | Prevents side reactions |
| Solvent | Dry DCM or THF | Enhances reagent solubility |
| Catalyst | Piperidine (0.5–1.0 eq) | Accelerates cyclization |
| Purification typically involves column chromatography (silica gel, hexane/EtOAc) and recrystallization from ethanol/DMF mixtures . |
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
Methodological Answer: A combination of IR , ¹H/¹³C NMR , and HRMS is essential:
- IR Spectroscopy : Confirm NH stretches (~3300 cm⁻¹), C=O (carboxamide, ~1650 cm⁻¹), and aromatic C-H bends .
- NMR Analysis :
- ¹H NMR : Key signals include:
- Ethyl group: δ 1.2–1.4 ppm (CH₃), δ 2.5–2.7 ppm (CH₂) .
- Aromatic protons: δ 6.8–7.5 ppm (quinoline and substituted phenyl) .
- ¹³C NMR : Carboxamide carbonyl at ~168 ppm, quinolone carbons at 110–150 ppm .
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data?
Methodological Answer: Discrepancies often arise from solvation effects or target flexibility. Mitigation strategies include:
- Molecular Dynamics (MD) Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding pocket flexibility .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs to validate computational models .
- Dose-Response Profiling : Use orthogonal assays (e.g., apoptosis markers, caspase-3 activation) to confirm mechanistic hypotheses .
Case Study : In a quinoline derivative study, MD simulations revealed that protonation state changes in physiological pH altered binding kinetics, reconciling in vitro/in vivo disparities .
Q. What strategies are recommended for optimizing selectivity against off-target kinases?
Methodological Answer: To minimize off-target effects:
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM .
- Structural Analysis : Use X-ray crystallography or cryo-EM to identify critical hydrogen bonds (e.g., quinoline N1 with kinase hinge region) .
- SAR Studies : Modify substituents at the 3-amino and 6-ethyl positions to sterically hinder off-target binding .
Example : Substituting the 3-chloro-2-methylphenyl group with bulkier moieties reduced off-target kinase binding by 40% in analogs .
Q. How should researchers address batch-to-batch variability in biological assay results?
Q. What experimental approaches validate conflicting solubility predictions from QSPR models?
Methodological Answer: Quantitative structure-property relationship (QSPR) models may fail due to undefined crystal packing. Validate via:
- Experimental Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
- Powder X-Ray Diffraction (PXRD) : Compare experimental vs. predicted crystal lattice parameters .
- Co-Solvent Screening : Test solubility enhancers (e.g., PEG-400, D-α-tocopherol) for formulation compatibility .
Example : A thienoquinoline analog showed 3x higher experimental solubility than QSPR predictions due to unmodeled π-π stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
